Valperinol
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Overview
Description
Valperinol, also known by its IUPAC name (1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(1-piperidinylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol, is a compound that acts as a calcium channel blocker . It was patented as a potential sedative, antiepileptic, and antiparkinsonian agent, but it was never marketed .
Preparation Methods
Valperinol can be synthesized through various routes. One method involves the synthesis of 3-aminomethyl derivatives of 2,9-dioxatricyclo[4.3.1.03,7]decan from didrovaltrate The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound
Chemical Reactions Analysis
Valperinol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a calcium channel blocker, it has been explored for its potential use in chemical research related to ion channels and their inhibitors.
Biology: Its effects on calcium channels make it a candidate for studying cellular processes that involve calcium signaling.
Mechanism of Action
Valperinol exerts its effects by blocking calcium channels. This action inhibits the influx of calcium ions into cells, which can affect various cellular processes. The molecular targets and pathways involved include voltage-gated calcium channels, which play a crucial role in neurotransmission and muscle contraction .
Comparison with Similar Compounds
Valperinol can be compared with other calcium channel blockers such as verapamil, diltiazem, and nifedipine. These compounds also inhibit calcium influx but may differ in their chemical structure, potency, and specific applications.
Similar Compounds
Verapamil: A widely used calcium channel blocker for treating hypertension and angina.
Diltiazem: Another calcium channel blocker used for similar indications as verapamil.
Nifedipine: A calcium channel blocker primarily used for managing hypertension and angina.
Properties
CAS No. |
64860-67-9 |
---|---|
Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1 |
InChI Key |
KZSHXABWNBVUTK-GBIHRFPISA-N |
SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O |
Canonical SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Key on ui other cas no. |
69055-89-6 |
Synonyms |
3-piperidinomethyl-4-hydroxy-8-methoxy-10-methyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane GA 30-905 GA-30905 valperinol |
Origin of Product |
United States |
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